Methyl 3,4-dimethoxyphenyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,4-dimethoxyphenyldithiocarbamate is an organic compound with the molecular formula C10H13NO2S2. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dimethoxyphenyldithiocarbamate typically involves the reaction of 3,4-dimethoxyaniline with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The general reaction scheme is as follows:
- Dissolve 3,4-dimethoxyaniline in a suitable solvent like ethanol.
- Add carbon disulfide to the solution and stir the mixture.
- Introduce the base to the reaction mixture.
- Add methyl iodide dropwise while maintaining the reaction temperature.
- After the reaction is complete, isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using industrial-scale crystallization and filtration methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethoxyphenyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3,4-dimethoxyphenyldithiocarbamate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the synthesis of polymers and as a stabilizer in the production of rubber
Mechanism of Action
The mechanism of action of Methyl 3,4-dimethoxyphenyldithiocarbamate involves its interaction with metal ions and biological molecules. The dithiocarbamate group can chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antioxidant effects. The compound also scavenges reactive oxygen species, protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Copper diethyldithiocarbamate
Uniqueness
Methyl 3,4-dimethoxyphenyldithiocarbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to other dithiocarbamates .
Properties
IUPAC Name |
methyl N-(3,4-dimethoxyphenyl)carbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-12-8-5-4-7(6-9(8)13-2)11-10(14)15-3/h4-6H,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUREXLSZHDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.